molecular formula C11H18N4 B1488570 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane CAS No. 1706579-99-8

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane

Cat. No.: B1488570
CAS No.: 1706579-99-8
M. Wt: 206.29 g/mol
InChI Key: JDKDSAJSAACZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as n-(5-cyclopropyl-1h-pyrazol-3-yl)benzamide have been found to targetCyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.

Biochemical Analysis

Biochemical Properties

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of cell cycle progression and has potential implications in cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with the PAK4 signaling pathway . Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as CDK2, leading to enzyme inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit tumor growth in mouse models of cancer, while higher doses may lead to toxic effects such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be efficiently transported across cell membranes by P-glycoprotein, a well-known efflux transporter . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of this compound in the nucleus allows it to interact with nuclear proteins and influence gene expression .

Properties

IUPAC Name

1-(5-cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-4-12-5-7-15(6-1)11-8-10(13-14-11)9-2-3-9/h8-9,12H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKDSAJSAACZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NNC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane
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1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.